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Compound of Interest

2-Hydroxy-2-(2-
Compound Name:
methoxyphenyl)acetonitrile

CAS No.: 53313-93-2

Cat. No.: B3143662

Get Quote

Executive Summary & Compound Profile

2-Hydroxy-2-(2-methoxyphenyl)acetonitrile (CAS: 53313-93-2), also known as o-methoxy-
mandelonitrile, is a critical chiral cyanohydrin intermediate. It serves as a structural analog in
the synthesis of antiplatelet agents (e.g., Clopidogrel derivatives) and is a versatile building
block for

-hydroxy acids via hydrolysis.

Understanding its solubility landscape is prerequisite for optimizing reaction yield (cyanohydrin
formation is reversible), designing crystallization purifications, and managing liquid-liquid
extraction (LLE) workups.

Chemical Identity
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Property Detail
IUPAC Name 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile
CAS Number 53313-93-2

Molecular Formula

Molecular Weight 163.17 g/mol

) Pale yellow oil to low-melting solid (dependent
Physical State )
on purity)

Nitrile (-CN), Hydroxyl (-OH), Methoxy (-OCH
Key Functional Groups

)

Qualitative Solubility Matrix

Based on the compound's amphiphilic structure—containing a lipophilic anisole ring and polar
hydrogen-bonding donors/acceptors (OH/CN)—the solubility profile follows a distinct "Like
Dissolves Like" pattern modulated by specific solute-solvent interactions.

Solvent Compatibility Table
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Solvent Class

Examples

Solubility Status Mechanistic Insight

Polar Aprotic

DMSO, DMF,

Acetonitrile

High

Strong dipole-dipole
interactions; DMSO
accepts H-bonds from
the solute's -OH

group.

Polar Protic

Methanol, Ethanol,
IPA

High

Formation of
extensive H-bond
networks. ldeal for

cooling crystallization.

Chlorinated

Chloroform, DCM

High

Excellent solvation of
the aromatic ring;
primary solvent for
LLE workup.

Esters/Ketones

Ethyl Acetate, Acetone

Moderate-High

Good general
solvency; often used
as the "good solvent”
in anti-solvent

precipitations.

Non-Polar

Hexane, Heptane,

Toluene

Low/Insoluble

Lack of polar
interaction capability.
These act as anti-
solvents to force

precipitation.

Agqueous

Water

Low/Insoluble

The hydrophobic
aromatic ring
dominates, preventing
dissolution despite the

polar groups.
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Process Note: The synthesis of this compound is typically performed in Acetonitrile or a
biphasic Water/DCM system. The product is extracted into the organic phase

(DCM/Chloroform), indicating high affinity for chlorinated solvents.

Thermodynamic Modeling & Theoretical Basis

To transition from qualitative observation to quantitative process control, we employ
thermodynamic models. When experimental data is generated (see Section 4), it should be
fitted to the Modified Apelblat Equation, which correlates mole fraction solubility (

) with temperature (
).
The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility data in organic
solvents:

 : Mole fraction solubility of the solute.[1]
 : Absolute temperature (Kelvin).[1]

» : Empirical parameters representing non-ideality and enthalpy contributions.

Dissolution Thermodynamics

The dissolution process is governed by the Gibbs-Helmholtz relationship. For 2-Hydroxy-2-(2-
methoxyphenyl)acetonitrile, the dissolution is typically endothermic (

) and entropy-driven (
), meaning solubility increases with temperature.

e Enthalpy (
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): Energy required to break the solute's crystal lattice (if solid) and cavity formation in the
solvent.

e Entropy (
): The increase in disorder as the structured lattice breaks into free-moving molecules.

Experimental Protocol: Solubility Determination

As specific literature data for this CAS is limited, the following self-validating protocol is
required to generate precise solubility curves. We utilize the Laser Dynamic Monitoring Method,
which eliminates the sampling errors inherent in gravimetric methods.

Workflow Diagram (DOT)
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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination. This method
detects the exact moment the last crystal dissolves (disappearance of turbidity).

Step-by-Step Methodology

o Apparatus Setup: Use a double-jacketed glass vessel (50 mL) connected to a programmable
circulating water bath (precision
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K). Insert a laser source (e.g., 5 mW, 635 nm) and a light intensity meter on opposite sides.

e Preparation: Weigh a precise mass (

) of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile and add a known mass (
) of solvent.

« Equilibration: Stir the suspension magnetically. The laser beam will be scattered by the
undissolved particles (low light intensity at detector).

e Dynamic Measurement: Slowly increase the temperature (

K/min).

o Endpoint Detection: Monitor the light intensity. The temperature at which the intensity sharply
rises to a maximum constant value (indicating total dissolution) is recorded as the saturation
temperature (

) for that specific mole fraction.

« |teration: Add a small aliquot of fresh solvent to the vessel, lowering the concentration, and
repeat the heating cycle to find the new

Process Applications: Crystallization &
Purification[3]
The solubility difference between Ethyl Acetate (high solubility) and Hexane (anti-solvent) is the

primary lever for purification.

Anti-Solvent Crystallization Strategy

o Dissolution: Dissolve the crude reaction mixture in a minimum volume of warm Ethyl Acetate

(
Q).

« Filtration: Filter hot to remove insoluble inorganic salts (e.g., NaCN/KCN residues).
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Anti-Solvent Addition: Slowly add Hexane or Heptane to the filtrate while stirring.

Nucleation: The polarity of the solvent mixture decreases, forcing the polar 2-Hydroxy-2-(2-
methoxyphenyl)acetonitrile to nucleate.

Cooling: Cool the mixture to

C to maximize yield.

Molecular Interaction Diagram
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Figure 2: Mechanistic solute-solvent interactions governing solubility. Green arrows indicate

strong dissolution forces; red dashed lines indicate anti-solvent behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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